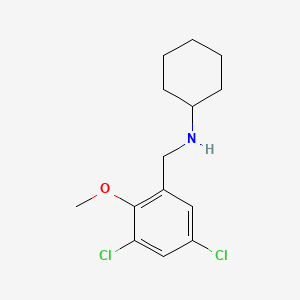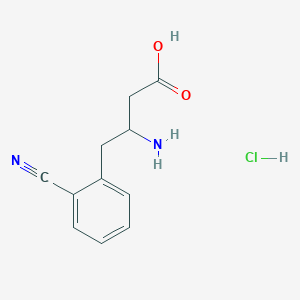![molecular formula C16H21N3O2S B12497409 N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It features a butoxyphenyl group, a methylimidazolyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base like potassium carbonate.
Synthesis of the Methylimidazolyl Intermediate: This involves the alkylation of imidazole with methyl iodide.
Coupling Reaction: The butoxyphenyl intermediate is then coupled with the methylimidazolyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thioether Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if it is used as a biochemical inhibitor, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-ETHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(3-METHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which can influence its lipophilicity, reactivity, and interaction with biological targets compared to its ethoxy and methoxy analogs.
Propriétés
Formule moléculaire |
C16H21N3O2S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(3-butoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-3-4-10-21-14-7-5-6-13(11-14)18-15(20)12-22-16-17-8-9-19(16)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,18,20) |
Clé InChI |
JNYVJTAXTLGAIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)



![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)
![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
